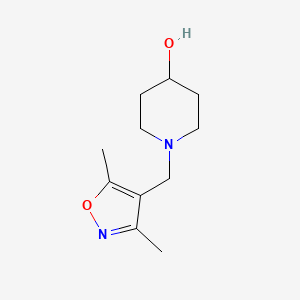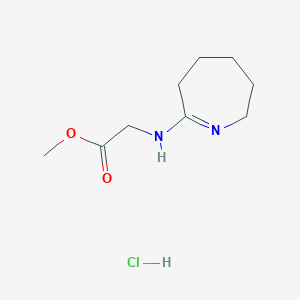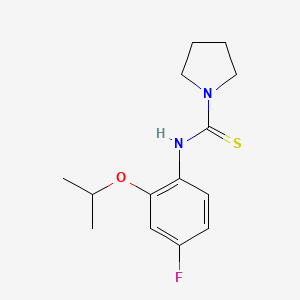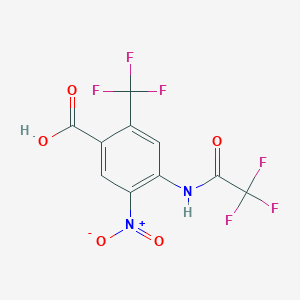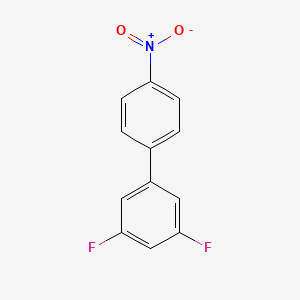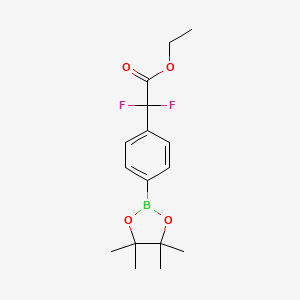
Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate
Overview
Description
Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate is a chemical compound used in scientific research for its potential therapeutic properties. It belongs to the class of azaindole derivatives and has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral activities.
Mechanism of Action
The mechanism of action of Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate is not fully understood. However, it has been suggested that it induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway. The anti-viral activity of Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate is thought to be due to its ability to inhibit the replication of the hepatitis C virus.
Biochemical and Physiological Effects:
Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of the hepatitis C virus. Additionally, it has been found to have low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate in lab experiments is its potential therapeutic properties. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral activities, making it a useful tool for studying these diseases. However, one limitation is the multi-step synthesis process, which can be time-consuming and costly.
Future Directions
There are several future directions for the research of Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate. One direction is the development of more efficient synthesis methods to reduce the cost and time required for its production. Another direction is the investigation of its potential therapeutic properties in animal models and clinical trials. Additionally, the mechanism of action of Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate should be further elucidated to better understand its biochemical and physiological effects.
Scientific Research Applications
Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate has been used in scientific research for its potential therapeutic properties. It has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate has been found to have anti-viral activity against the hepatitis C virus.
properties
IUPAC Name |
methyl 2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-17-6-4-14-10(12)8-7(6)5(3-13-8)9(15)11(16)18-2/h3-4,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVFIHKQIIFDNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1426624.png)
![N-methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1426625.png)
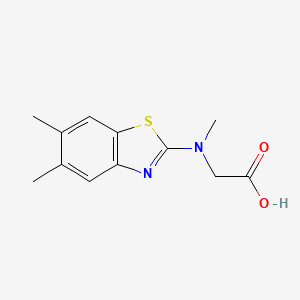
![4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1426629.png)
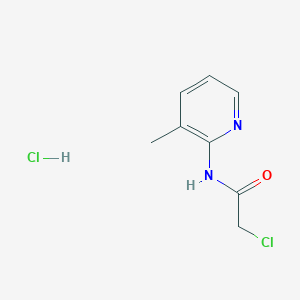
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B1426631.png)

